WW6D984Dpy
Description
This gap highlights the need for further experimental characterization or access to proprietary databases for definitive identification .
Properties
CAS No. |
152125-09-2 |
|---|---|
Molecular Formula |
C19H18Cl3NO2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(5S)-8-chloro-5-(5,6-dichloro-2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H18Cl3NO2/c1-23-4-2-10-6-14(20)16(24)8-12(10)13(9-23)17-18(22)15(21)7-11-3-5-25-19(11)17/h6-8,13,24H,2-5,9H2,1H3/t13-/m0/s1 |
InChI Key |
XTBPVXNRDRWQNN-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=C4C(=CC(=C3Cl)Cl)CCO4)O)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=C4C(=CC(=C3Cl)Cl)CCO4)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WW6D984Dpy involves multiple steps, starting with the preparation of the benzazepine core. This core is then functionalized with chlorine atoms and other substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
WW6D984Dpy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chlorine atoms on the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzazepine core .
Scientific Research Applications
WW6D984Dpy has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WW6D984Dpy involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "WW6D984Dpy," we analyze structurally and functionally analogous compounds from the evidence, focusing on boronic acids , phosphorus-containing heterocycles , and aromatic amines . These classes share synthetic or functional parallels with hypothetical attributes of "this compound."
Table 1: Key Properties of Selected Analogous Compounds
Structural and Functional Comparisons
Boronic Acid Derivatives (e.g., 1046861-20-4)
- Structural Similarity : Boronic acids are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura). If "this compound" contains a boronate group, it may share catalytic or medicinal applications .
- Divergence : Unlike brominated aromatics (e.g., 41841-16-1), boronic acids exhibit higher polarity (TPSA = 40.46 Ų vs. 26.3 Ų), impacting solubility and reactivity .
Phosphorus-Containing Heterocycles (e.g., DiDOPO derivatives )
- Functional Overlap : DiDOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives are flame retardants. A phosphorus-based "this compound" might mimic these properties but require evaluation of thermal stability and toxicity .
- Synthetic Challenges : Phosphorus compounds often demand specialized catalysts (e.g., palladium in Suzuki reactions), contrasting with simpler amine syntheses (e.g., 1701-57-1) .
Similar traits in "this compound" would require ADMET profiling .
Performance Metrics
- Solubility : Brominated esters (41841-16-1: 0.219 mg/mL) and amines (1701-57-1: 0.22 mg/mL) show low aqueous solubility, typical of lipophilic aromatics. Boronic acids (0.24 mg/mL) exhibit marginally better solubility due to polar B-O bonds .
- Synthetic Accessibility : Compounds like 1761-61-1 (synthesized via green catalysts) score 1.46 on the synthetic accessibility index, indicating moderate complexity. "this compound" would likely require multi-step protocols with Pd-based catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
